3-Isopropyl-4-methyl-1H-indazole is a heterocyclic compound classified under the indazole family, characterized by its unique bicyclic structure comprising a benzene ring fused to a pyrazole ring. This compound is identified by its Chemical Abstracts Service (CAS) number 1415741-72-8 and has a molecular formula of with a molecular weight of 174.24 g/mol. The presence of the isopropyl and methyl groups significantly influences its chemical behavior and biological properties, making it a subject of interest in various scientific studies, particularly in medicinal chemistry and pharmacology.
The synthesis of 3-Isopropyl-4-methyl-1H-indazole can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, time, and pH to optimize yield and purity. For example, palladium-catalyzed reactions may require inert atmospheres to prevent oxidation of sensitive intermediates.
The molecular structure of 3-Isopropyl-4-methyl-1H-indazole features a fused bicyclic system with distinct substituents:
The compound's structural data can be represented in various formats:
CC1=NN(C2=CC=CC=C12)C(C)C, which describes the arrangement of atoms and bonds in the molecule.3-Isopropyl-4-methyl-1H-indazole can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Isopropyl-4-methyl-1H-indazole, particularly in biological contexts, involves its interaction with specific molecular targets within cells:
Experimental data support these mechanisms through assays demonstrating inhibition effects on specific cancer cell lines, indicating potential therapeutic applications.
While specific density and boiling point data for 3-Isopropyl-4-methyl-1H-indazole are not readily available, general properties of indazoles include:
Key chemical properties include:
3-Isopropyl-4-methyl-1H-indazole has several scientific uses:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2